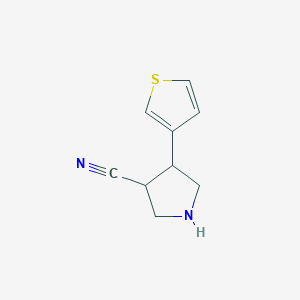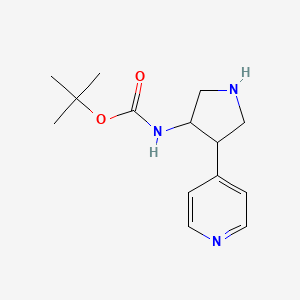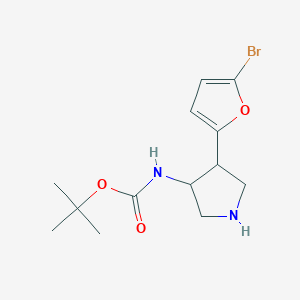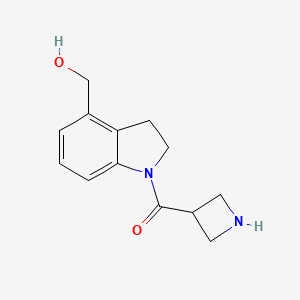
Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone (AHIM) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the azetidine family of compounds, which are known for their unique structural features and diverse biological activities. AHIM has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. AHIM has also been studied for its potential to act as an anti-inflammatory agent and as a neuroprotective agent.
Applications De Recherche Scientifique
Antileishmanial Activity
A study by Singh, Al-Kahraman, Mpadi, and Yasinzai (2012) synthesized a series of azetidin-2-ones, demonstrating their potential as antileishmanial agents. They found that transformation from methyleneamines to azetidin-2-ones significantly improved anti-parasitic activity against Leishmania major, with some compounds showing comparable activity to the antileishmanial drug amphotericine B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Catalytic Asymmetric Addition
Wang et al. (2008) explored the use of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol in catalytic asymmetric additions to aldehydes. This study demonstrated significant enantioselectivity in various alkylations and arylations, suggesting the potential of azetidinone derivatives in catalytic asymmetric synthesis (Wang et al., 2008).
Synthesis of Functionalized Compounds
Dejaegher and de Kimpe (2004) researched the synthesis of functionalized 2-azetidinones, which can be used as intermediates in synthesizing highly functionalized compounds. The study detailed the reaction mechanisms involved in transforming 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones into methyl omega-alkylaminopentenoates (Dejaegher & de Kimpe, 2004).
Metabolism and Bioactivation Studies
Li et al. (2016, 2019) conducted two studies on the metabolism of AZD1979, a compound containing an azetidin-1-yl moiety. These studies provided insights into the biotransformation, hydration, and ring opening of the azetidinyl moiety, with implications for drug metabolism and disposition in pharmaceutical research (Li et al., 2016); (Li et al., 2019).
Synthesis of Antibacterial and Anticonvulsant Agents
Rajasekaran and Murugesan (2006) synthesized novel azetidinone derivatives, evaluating them for antibacterial and anticonvulsant activities. Their research highlighted the potential of azetidinones in developing new therapeutic agents for bacterial infections and convulsive disorders (Rajasekaran & Murugesan, 2006).
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-8-9-2-1-3-12-11(9)4-5-15(12)13(17)10-6-14-7-10/h1-3,10,14,16H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFRWFNIXUWNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



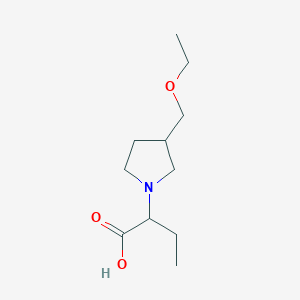

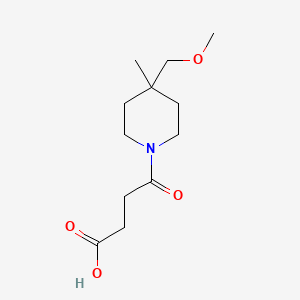

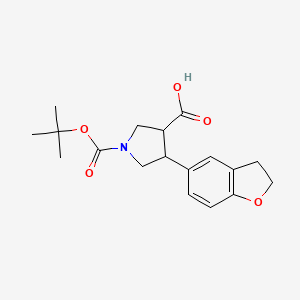

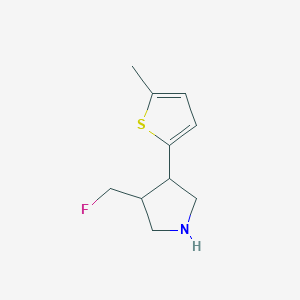
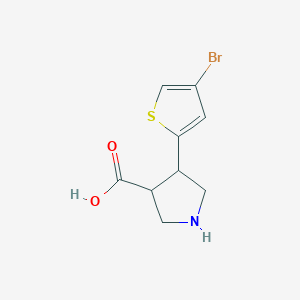

![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)
